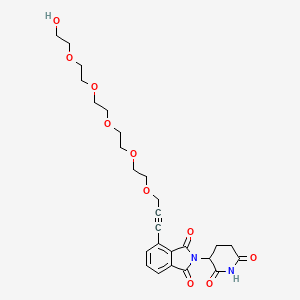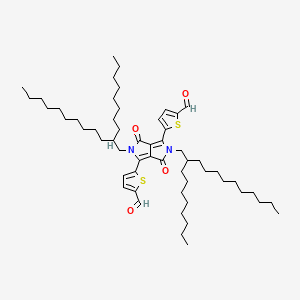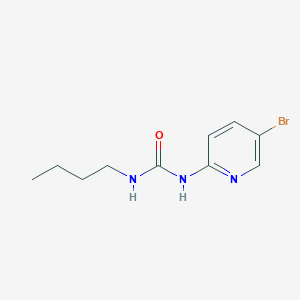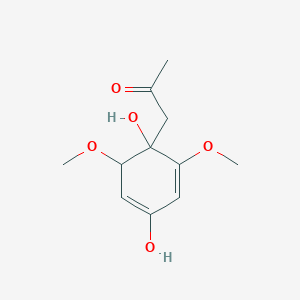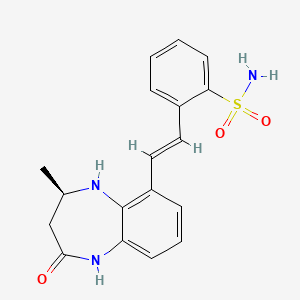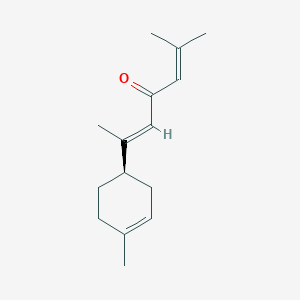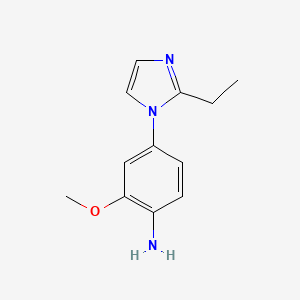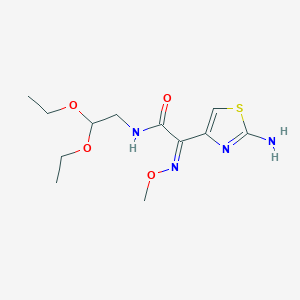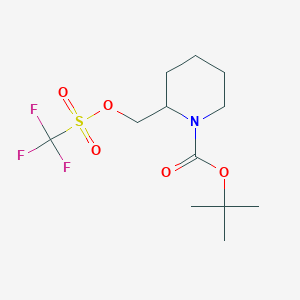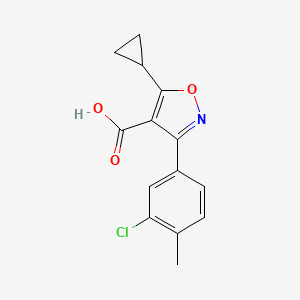
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro-methylphenyl group and a cyclopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloro-Methylphenyl Group: This step involves the substitution reaction where a chloro-methylphenyl group is introduced to the isoxazole ring.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methylphenylboronic acid: This compound shares the chloro-methylphenyl group but lacks the isoxazole ring and cyclopropyl group.
3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the carboxylic acid and isoxazole ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains the chloro-methylphenyl group but has a different core structure.
Uniqueness
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the isoxazole ring and cyclopropyl group distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H12ClNO3 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylphenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-7-2-3-9(6-10(7)15)12-11(14(17)18)13(19-16-12)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,17,18) |
Clé InChI |
SZOSOARJWJOYIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C3CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


